molecular formula C19H15NOS B106272 10-(4-Methoxyphenyl)-10h-phenothiazine CAS No. 58736-69-9

10-(4-Methoxyphenyl)-10h-phenothiazine

Cat. No.: B106272
CAS No.: 58736-69-9
M. Wt: 305.4 g/mol
InChI Key: XABNHQJAAXYGOW-UHFFFAOYSA-N
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Description

Compound T487 is a small molecule chemokine receptor antagonist that selectively binds to the CXC chemokine receptor 3 (CXCR3). It is primarily investigated for its anti-inflammatory effects and potential therapeutic applications in conditions such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis .

Preparation Methods

The preparation methods for compound T487 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of organic reactions involving specific reagents and conditions to achieve the desired molecular structure. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Compound T487 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Compound T487 has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study chemokine receptor interactions and to develop new chemokine receptor antagonists.

    Biology: It is used to investigate the role of CXCR3 in immune system responses and to study the effects of chemokine receptor antagonism on various biological processes.

    Medicine: It is being investigated for its potential therapeutic applications in treating inflammatory disorders such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

    Industry: It may be used in the development of new pharmaceuticals and as a reference compound in drug discovery and development.

Mechanism of Action

The mechanism of action of compound T487 involves its selective and potent binding to the CXC chemokine receptor 3 (CXCR3). By binding to this receptor, T487 modulates immune system responses, leading to its anti-inflammatory effects. The molecular targets and pathways involved include the inhibition of chemokine signaling pathways, which reduces the recruitment and activation of immune cells .

Comparison with Similar Compounds

Compound T487 is unique in its selective binding to the CXC chemokine receptor 3 (CXCR3). Similar compounds include other chemokine receptor antagonists that target different chemokine receptors. Some of these similar compounds are:

    Compound A: Targets the CXC chemokine receptor 4 (CXCR4).

    Compound B: Targets the CC chemokine receptor 5 (CCR5).

    Compound C: Targets the CXC chemokine receptor 1 (CXCR1).

The uniqueness of T487 lies in its specificity for CXCR3, which makes it particularly useful for studying the role of this receptor in immune system responses and for developing targeted therapies for inflammatory disorders .

Properties

IUPAC Name

10-(4-methoxyphenyl)phenothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NOS/c1-21-15-12-10-14(11-13-15)20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2-13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XABNHQJAAXYGOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=CC=CC=C3SC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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